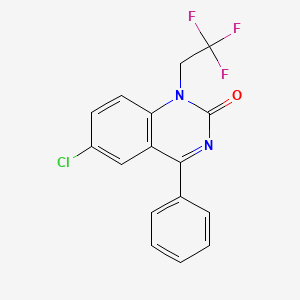

Fluquazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37554-40-8 |

|---|---|

Molecular Formula |

C16H10ClF3N2O |

Molecular Weight |

338.71 g/mol |

IUPAC Name |

6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one |

InChI |

InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2 |

InChI Key |

OAIZNWQBWDHNIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |

Other CAS No. |

37554-40-8 |

Origin of Product |

United States |

Foundational & Exploratory

Fluconazole's Mechanism of Action on the Fungal Cell Membrane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of the antifungal agent fluconazole (B54011) on the fungal cell membrane. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's primary target, its impact on cellular pathways, and the resulting physiological consequences for the fungal cell. This guide includes quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding of fluconazole's antifungal activity.

Core Mechanism: Inhibition of Ergosterol (B1671047) Biosynthesis

Fluconazole exerts its antifungal effect by primarily targeting and inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol (B1674476) 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2][3] Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function of membrane-bound proteins.[2][4]

The mechanism unfolds in a series of steps:

-

Binding to Lanosterol 14α-Demethylase: Fluconazole, a triazole antifungal, binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[1] This binding is highly selective for the fungal enzyme over its human counterpart, which accounts for fluconazole's relatively low toxicity in hosts.[1]

-

Inhibition of Ergosterol Synthesis: The binding of fluconazole to the enzyme blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition disrupts the entire ergosterol biosynthesis pathway.[2][4]

-

Accumulation of Toxic Sterols: The blockage of lanosterol demethylation leads to the accumulation of 14α-methylated sterols, such as 14α-methyl-3,6-diol, within the fungal cell membrane.[4][5][6]

-

Disruption of Membrane Structure and Function: The incorporation of these toxic sterol intermediates into the fungal cell membrane alters its structure and physical properties. This leads to increased membrane permeability and fluidity, and disrupts the function of membrane-associated enzymes and transport systems.[4][5][6] Ultimately, these disruptions inhibit fungal growth and replication, leading to a fungistatic effect.[1]

The following diagram illustrates the central role of fluconazole in disrupting the ergosterol biosynthesis pathway.

Caption: Fluconazole inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis and leading to the accumulation of toxic sterols that disrupt the fungal cell membrane.

Quantitative Data on Fluconazole's Activity

The efficacy of fluconazole can be quantified through various parameters, including its binding affinity to the target enzyme and its impact on fungal cell growth and membrane composition.

Table 1: In Vitro Activity of Fluconazole against Fungal Lanosterol 14α-Demethylase (CYP51)

| Parameter | Fungal Species | Value | Reference |

| IC₅₀ | Candida albicans | 0.31 µM | [7] |

| IC₅₀ | Candida albicans | 1.2 - 1.3 µM | [4] |

| Kd | Candida albicans | 46.6 (± 10.6) nM | [8] |

| Kd | Candida albicans | 60 (± 10) nM | [8] |

| Kd | Saccharomyces cerevisiae | 74 (± 15) nM | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (fluconazole) and a protein (CYP51). A lower Kd indicates a higher binding affinity.

Table 2: Effect of Fluconazole on Ergosterol Content in Candida albicans

| Fluconazole Concentration (µg/mL) | Susceptibility | Mean Ergosterol Reduction (%) | Reference |

| 1 | Susceptible | 72 | [2] |

| 4 | Susceptible | 84 | [2] |

| 16 | Susceptible | 95 | [2] |

| 64 | Susceptible | 100 | [2] |

| 1 | Susceptible Dose-Dependent | 38 | [2] |

| 4 | Susceptible Dose-Dependent | 57 | [2] |

| 16 | Susceptible Dose-Dependent | 73 | [2] |

| 64 | Susceptible Dose-Dependent | 99 | [2] |

| 1 | Resistant | 25 | [2] |

| 4 | Resistant | 38 | [2] |

| 16 | Resistant | 53 | [2] |

| 64 | Resistant | 84 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of fluconazole.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Fluconazole stock solution

-

RPMI-1640 medium buffered with MOPS

-

Fungal isolate

-

Spectrophotometer or plate reader (optional)

-

Sterile saline or water

Procedure:

-

Prepare Fluconazole Dilutions:

-

Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO).

-

Perform serial twofold dilutions of the fluconazole stock solution in RPMI-1640 medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

-

-

Prepare Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar (B569324) medium.

-

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate, including the drug-free control well. This will bring the total volume in each well to 200 µL and halve the drug concentrations to the final desired concentrations.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 24 to 48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for fungal growth. The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (approximately 80% reduction) compared to the drug-free control well.

-

Alternatively, the plate can be read using a spectrophotometer at a wavelength of 530 nm to quantify growth.

-

Spectrophotometric Quantification of Ergosterol

This method allows for the quantification of total ergosterol content in fungal cells.

Materials:

-

Fungal cell culture

-

25% Alcoholic potassium hydroxide (B78521) (KOH)

-

n-Heptane

-

Sterile distilled water

-

Spectrophotometer capable of scanning UV wavelengths

Procedure:

-

Cell Harvesting and Saponification:

-

Harvest fungal cells from a liquid culture by centrifugation.

-

Wash the cell pellet with sterile distilled water and determine the wet weight.

-

Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.

-

Incubate the cell suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

Allow the tubes to cool to room temperature.

-

Add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane (B126788) layer.

-

Allow the layers to separate.

-

-

Spectrophotometric Analysis:

-

Carefully transfer the upper heptane layer to a quartz cuvette.

-

Scan the absorbance of the heptane extract from 240 nm to 300 nm using a spectrophotometer.

-

Ergosterol has a characteristic absorption spectrum with a peak at 281.5 nm.

-

-

Calculation of Ergosterol Content:

-

The ergosterol content can be calculated as a percentage of the cell wet weight using the following equations:

-

% ergosterol + % 24(28)DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight

-

% 24(28)DHE = [(A₂₃₀ / 518) × F] / pellet weight

-

% ergosterol = [% ergosterol + % 24(28)DHE] - % 24(28)DHE

-

-

Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28)dehydroergosterol, respectively.[2]

-

Measurement of Fungal Membrane Fluidity by Fluorescence Polarization

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity.

Materials:

-

Fungal cell suspension

-

DPH stock solution (in tetrahydrofuran (B95107) or acetone)

-

Phosphate-buffered saline (PBS)

-

Fluorometer with polarization capabilities

Procedure:

-

Cell Preparation:

-

Harvest fungal cells and wash them with PBS.

-

Resuspend the cells in PBS to a desired cell density.

-

-

Probe Labeling:

-

Add the DPH stock solution to the cell suspension to a final concentration of approximately 1 µM.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.

-

-

Fluorescence Polarization Measurement:

-

Transfer the labeled cell suspension to a cuvette.

-

Measure the fluorescence polarization using a fluorometer. The excitation wavelength for DPH is typically around 360 nm, and the emission is measured at around 430 nm.

-

The instrument will measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the polarized excitation light.

-

-

Calculation of Anisotropy (r) or Polarization (P):

-

The fluorescence anisotropy (r) is calculated using the formula:

-

r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

-

-

The fluorescence polarization (P) is calculated using the formula:

-

P = (I|| - G * I⊥) / (I|| + G * I⊥)

-

-

G is the G-factor, an instrument-specific correction factor.

-

A decrease in the anisotropy or polarization value indicates an increase in membrane fluidity.

-

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of fluconazole on the activity of lanosterol 14α-demethylase.

Caption: Workflow for the lanosterol 14α-demethylase inhibition assay.

Materials:

-

Purified recombinant or microsomal preparation of fungal lanosterol 14α-demethylase

-

Lanosterol (substrate)

-

NADPH

-

Fluconazole

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)

-

Analytical system for product quantification (e.g., HPLC or GC-MS)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, and the enzyme preparation.

-

Add varying concentrations of fluconazole to different tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding the lanosterol substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stop Reaction and Extract Sterols:

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH) or by adding an organic solvent.

-

Extract the sterols from the reaction mixture using an organic solvent.

-

-

Analysis of Products:

-

Analyze the extracted sterols using HPLC or GC-MS to separate and quantify the amount of product formed (the demethylated lanosterol).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each fluconazole concentration relative to the control without inhibitor.

-

Plot the percent inhibition against the logarithm of the fluconazole concentration to determine the IC₅₀ value.

-

Conclusion

Fluconazole remains a cornerstone of antifungal therapy due to its specific and potent inhibition of fungal lanosterol 14α-demethylase. This targeted action disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to a cascade of events that ultimately inhibit fungal growth. The accumulation of toxic sterols and the subsequent alteration of membrane fluidity and permeability are key factors in its fungistatic activity. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of fluconazole's mechanism of action and to explore novel strategies to combat antifungal resistance. A thorough understanding of these fundamental processes is critical for the development of next-generation antifungal agents with improved efficacy and a broader spectrum of activity.

References

- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Fluconazole? [synapse.patsnap.com]

- 5. Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of fluconazole on the secretome, the wall proteome, and wall integrity of the clinical fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 8. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ergosterol Biosynthesis Pathway and its Inhibition by Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an indispensable sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-associated proteins. Its absence in mammalian cells makes the ergosterol biosynthesis pathway a prime target for antifungal therapies. Fluconazole (B54011), a widely used triazole antifungal agent, specifically inhibits a key enzyme in this pathway, lanosterol (B1674476) 14-alpha-demethylase. This guide provides a detailed examination of the ergosterol biosynthesis pathway, the molecular mechanism of fluconazole's inhibitory action, and the resultant downstream cellular consequences. This document consolidates quantitative data on fluconazole efficacy, detailed experimental protocols for its study, and visual representations of the involved pathways to serve as a comprehensive resource for professionals in antifungal research and drug development.

The Ergosterol Biosynthesis Pathway: A Fungal Imperative

The synthesis of ergosterol is a complex, multi-step process localized primarily in the endoplasmic reticulum of fungal cells. This pathway can be broadly divided into three major stages:

-

Mevalonate Pathway: This initial stage begins with Acetyl-CoA and results in the synthesis of the isoprenoid precursor, farnesyl pyrophosphate (FPP).

-

Squalene (B77637) Synthesis: Two molecules of FPP are condensed to form squalene, the first committed precursor for sterol synthesis. This reaction is catalyzed by squalene synthase (ERG9).

-

Post-Squalene Modification (Late Pathway): This final and extensive stage involves a series of enzymatic modifications, including cyclization, demethylation, and desaturation, that convert squalene first to lanosterol and ultimately to ergosterol.

The late pathway is of particular importance in the context of azole antifungals, as it contains the target enzyme for this class of drugs.

Visualizing the Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps and enzymes involved in the conversion of lanosterol to ergosterol, the portion of the pathway directly impacted by fluconazole.

An In-depth Technical Guide to Fluconazole Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of fluconazole (B54011), a cornerstone triazole antifungal agent. Fluconazole's efficacy stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the cessation of fungal growth.[1] This document summarizes key quantitative data from various SAR studies, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to aid in the rational design of next-generation antifungal agents.

Quantitative Structure-Activity Relationship Data

The antifungal potency of fluconazole analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[2] A lower MIC value indicates higher antifungal potency.[2] Another critical parameter is the IC50 value, which measures the concentration of a drug required to inhibit a specific biological process (like the activity of the CYP51 enzyme) by 50%.

The following tables summarize quantitative data from various studies on fluconazole analogs.

Table 1: SAR of Modifications on the Triazole and Phenyl Rings

| Compound/Analog | Modification | Test Organism(s) | MIC (µg/mL) | IC50 (µM) for CYP51 Inhibition | Reference(s) |

| Fluconazole | Parent Drug | Candida albicans | 0.5 - 16 | 0.88 | [3][4] |

| Analog 10h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida species | <0.01 - 0.5 | Not Reported | [5] |

| Analog 11h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida species | <0.01 - 0.5 | Not Reported | [5] |

| Compound 8b | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (sensitive and resistant) | 0.5 | Not Reported | [3][6] |

| Compound 8c | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (sensitive and resistant) | 0.5 | Not Reported | [3][6] |

| Compound 9g | Incorporation of a 1,3,4-oxadiazole (B1194373) moiety | Pathogenic fungi | ≤ 0.125 | Not Reported | [7] |

| Compound 9k | Incorporation of a 1,3,4-oxadiazole moiety | Pathogenic fungi | ≤ 0.125 | Not Reported | [7] |

| Compound 6e | Two 1,2,3-triazole rings with a cyclohexylmethyl group in the side chain | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Not specified, but showed high activity | Not Reported | [8] |

| Compound 13j | Amide analogue of decanoic acid | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Not specified, but showed high activity | Not Reported | [8] |

Table 2: Antifungal Activity of Novel Fluconazole Analogs

| Compound ID | Target Fungal Species | MIC Range (μg/mL) | Reference |

| 8a-8r | Candida albicans, C. krusei, C. glabrata, C. parapsilosis | 0.5–64 | [3] |

| BTA3 | C. albicans, C. parapsilosis | 32-64 | [9] |

| Analogs 6f & 8f | Candida albicans (4 strains) | 256-512 | [10][11] |

| Thiazole-1,3,5-triazine derivatives 5 & 9 | C. albicans, C. glabrata, Cryptococcus neoformans, Aspergillus niger | Lower than fluconazole | [12] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on Sabouraud Dextrose Agar plates for 24-48 hours.

-

Colonies are collected and suspended in sterile saline.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

The stock inoculum is then diluted in RPMI-1640 medium to achieve the final desired concentration for the assay.[13]

b. Drug Dilution:

-

Fluconazole or its analogs are serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate.[2]

-

Concentrations typically range from 0.125 to 64 µg/mL or higher for resistance testing.[2]

-

A growth control well (no drug) and a sterility control well (no inoculum) are included.[2]

c. Inoculation and Incubation:

-

The diluted fungal suspension is added to each well of the microtiter plate.

-

The plates are incubated at 35°C for 24-48 hours.[13]

d. Endpoint Determination (MIC Reading):

-

The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[2]

-

This can be assessed visually or with a spectrophotometer.[2]

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the activity of recombinant CYP51.

a. Reagents and Materials:

-

Recombinant CYP51 enzyme (e.g., from Candida albicans or Saccharomyces cerevisiae).

-

CYP51 substrate (e.g., a fluorescent derivative).

-

NADPH regenerating system.

-

Potassium phosphate (B84403) buffer.

-

Test compounds (fluconazole and its analogs).

-

96-well black microtiter plates.

b. Assay Procedure:

-

Incubations containing the recombinant CYP51 enzyme in buffer are prepared in the wells of a microtiter plate.[4]

-

The test compounds are added to the wells at various concentrations. The plate is pre-incubated at 37°C for a short period.

-

The reaction is initiated by adding the NADPH regenerating system and the fluorescent substrate.[4]

-

The production of the fluorescent product is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 410 nm and emission at 460 nm).[4]

c. Data Analysis:

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core pharmacophoric features of fluconazole essential for antifungal activity.

Caption: Fluconazole inhibits CYP51, blocking ergosterol synthesis.

Caption: A typical workflow for a structure-activity relationship study of fluconazole.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. In silico and in vitro evaluation of designed fluconazole analogues as lanosterol 14α-demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Fluconazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of fluconazole (B54011), a triazole antifungal agent. It is intended to serve as a technical resource, summarizing key quantitative data, detailing common experimental protocols, and visualizing complex biological and experimental processes.

Executive Summary

Fluconazole is a widely used antifungal agent characterized by its excellent oral bioavailability and broad tissue distribution.[1][2] Its in vivo efficacy is not predicted by its in vitro potency alone but is heavily influenced by its pharmacokinetic profile, which ensures therapeutically relevant concentrations are achieved at the site of infection.[3] The primary pharmacodynamic index correlated with fluconazole's efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[4][5] Understanding the interplay between fluconazole's PK/PD properties is critical for optimizing dosing strategies to maximize therapeutic success and minimize the emergence of resistance.[6]

In Vivo Pharmacokinetics of Fluconazole

Fluconazole exhibits predictable, dose-proportional pharmacokinetics.[1][7] It is a polar, water-soluble, and metabolically stable compound with low plasma protein binding.[1][3]

Absorption and Distribution

Fluconazole is well-absorbed after oral administration, with bioavailability exceeding 90%.[1][2] It distributes extensively throughout body tissues and fluids, with an apparent volume of distribution of approximately 0.7 L/kg in humans, which is similar to total body water.[1][8] This wide distribution allows it to penetrate difficult-to-reach sites, including the cerebrospinal fluid (CSF), where concentrations can reach approximately 80% of those in the plasma.[7]

Metabolism and Excretion

The metabolism of fluconazole is not a significant route of elimination.[2] The drug is primarily cleared by the kidneys, with about 80% of an administered dose excreted unchanged in the urine.[1][8] This results in urine concentrations that can be 10 to 20 times higher than in the blood.[7] The elimination half-life is long, approximately 30 hours in humans with normal renal function, which supports once-daily dosing regimens.[1][9]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for fluconazole across different species.

Table 1: Human Pharmacokinetic Parameters for Fluconazole

| Parameter | Value | Reference |

| Oral Bioavailability | > 90% | [1] |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours | [1] |

| Plasma Protein Binding | 11 - 12% | [1][10] |

| Apparent Volume of Distribution (Vd) | ~0.7 L/kg | [1] |

| Elimination Half-life (t1/2) | ~30 hours | [1] |

| Primary Route of Elimination | Renal Excretion (~80% unchanged) | [1] |

Table 2: Animal Model Pharmacokinetic Parameters for Fluconazole

| Species | Model Details | Key PK Findings | Reference |

| Mouse | Infected with C. albicans | Dose-proportional Cmax and AUC. Terminal half-life of ~2.4 hours. | [11] |

| Mouse | Uninfected | Peak levels in serum, lungs, and brain achieved within 0.5 hours. | [12] |

| Horse | Clinically normal adults | Long elimination half-life (IV: 41.6 h, Oral: 37.8 h). High volume of distribution (1.21 L/kg). | [9] |

| Rabbit | N/A | Penetrates well into nine different tissue sites, including target organs for fungal infections. | [13] |

In Vivo Pharmacodynamics of Fluconazole

The in vivo activity of fluconazole is fungistatic, meaning it inhibits fungal growth rather than killing the organism directly.[14] Its efficacy is strongly linked to the duration of exposure above a critical concentration.

Key Pharmacodynamic Index: AUC/MIC

Extensive studies in murine models of disseminated candidiasis and cryptococcosis have established that the 24-hour AUC/MIC ratio is the PK/PD index most predictive of therapeutic efficacy.[4][5][12] This means that the total drug exposure over 24 hours relative to the pathogen's susceptibility is the critical determinant of a successful outcome. The peak concentration (Cmax/MIC) and the percentage of time the concentration remains above the MIC (%T > MIC) are less correlated with efficacy.[5]

Target AUC/MIC Ratios for Efficacy

The magnitude of the AUC/MIC ratio required for a therapeutic effect varies by pathogen.

Table 3: Target AUC/MIC Ratios for Fluconazole Efficacy

| Pathogen | In Vivo Model | Endpoint | Target 24-h AUC/MIC Ratio | Reference |

| Candida albicans | Neutropenic Murine Disseminated Candidiasis | 50% Maximal Effect (ED50) | 12 - 25 | [4] |

| Candida albicans | Murine Disseminated Candidiasis | Microbiologic Effect | ~25 | [15] |

| Cryptococcus neoformans | Murine Meningitis | Stasis | ~389 | [16] |

These findings have been instrumental in establishing and validating in vitro susceptibility breakpoints for clinical use.[4][15] For candidemia, a clinical dose/MIC ratio greater than 50 was associated with a 74% success rate, compared to just 8% for a ratio of 50 or less.[17]

Impact of Dosing Regimen on Resistance

The dosing regimen significantly impacts not only efficacy but also the development of drug resistance.[6] Studies using a murine candidiasis model have shown that dosing regimens producing prolonged periods where drug concentrations are below the MIC are associated with the emergence of resistance. Conversely, more frequently administered regimens that maintain concentrations above the MIC can prevent the selection of resistant phenotypes.[6]

Mechanism of Action

Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[18][19]

Caption: Fluconazole's mechanism of action targeting the fungal ergosterol biosynthesis pathway.

This inhibition disrupts the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.[20] The resulting depletion of ergosterol and accumulation of toxic 14-alpha-methyl sterols compromise the cell membrane, leading to increased permeability and the inhibition of fungal growth.[20][21]

Experimental Protocols for In Vivo PK/PD Studies

The neutropenic murine model of disseminated candidiasis is a standard and widely cited model for evaluating the in vivo efficacy of antifungal agents like fluconazole.[4][22][23]

General Experimental Workflow

The workflow for a typical in vivo PK/PD study involves several key stages, from animal preparation to data analysis.

Caption: A generalized workflow for an in vivo fluconazole PK/PD experiment.

Detailed Methodology: Neutropenic Murine Candidiasis Model

-

Animal Model : Specific-pathogen-free female mice (e.g., CD1 strain), weighing 23 to 27 g, are commonly used.[6]

-

Induction of Neutropenia : Mice are rendered neutropenic to ensure the establishment of a robust infection. This is typically achieved by intraperitoneal (i.p.) injections of cyclophosphamide, for example, at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4][6] This protocol results in neutrophil counts below 100/mm³.[6]

-

Infection : Mice are infected via intravenous (i.v.) injection into a lateral tail vein with a prepared inoculum of Candida albicans blastoconidia (e.g., 3 x 10⁵ CFU) suspended in sterile saline.[11]

-

Drug Administration : Therapy is initiated at a set time post-infection (e.g., 5 hours).[11] Fluconazole is administered through various routes, such as i.p. injection or oral gavage, across a wide range of doses and dosing intervals (e.g., every 6, 12, or 24 hours) to generate diverse PK profiles.[4][11]

-

Pharmacokinetic Analysis : For PK studies, groups of mice are euthanized at multiple time points after drug administration (e.g., 0.25 to 8 hours).[11] Blood is collected via cardiac puncture, and serum is separated to determine fluconazole concentrations using a validated analytical method like high-performance liquid chromatography (HPLC).[11][16]

-

Pharmacodynamic Analysis : For PD studies, therapy is administered for a defined period (e.g., 24 hours).[4] At the end of therapy, mice are euthanized, and target organs (typically kidneys for candidiasis) are aseptically removed, weighed, and homogenized.[4][23] The homogenates are serially diluted and plated on agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue, providing a quantitative measure of the drug's effect on the fungal burden.[24]

-

Data Modeling : The relationship between the PK exposure (e.g., AUC, Cmax) and the PD effect (log10 CFU/gram of tissue) is analyzed using a mathematical model, often a sigmoid Emax (inhibitory) model, to determine the key PK/PD index and the magnitude required for efficacy.[5]

The Dose-PK/PD-Outcome Relationship

The ultimate goal of these studies is to define the relationship between the administered dose and the clinical outcome. This relationship is bridged by the resulting pharmacokinetic profile and the inherent pharmacodynamic properties of the drug against the specific pathogen.

Caption: The relationship between drug dosage, PK/PD indices, and therapeutic outcomes.

For fluconazole, the AUC/MIC ratio serves as the critical link between drug exposure and its in vivo effect. By optimizing the dosing regimen to achieve a target AUC/MIC ratio, clinicians and researchers can maximize the probability of a successful therapeutic outcome while minimizing the risk of promoting drug resistance.[6][17]

References

- 1. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Fluconazole: comparison of pharmacokinetics, therapy and in vitro susceptibility of yeasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japer.in [japer.in]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Protein binding of itraconazole and fluconazole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics/pharmacodynamic correlations of fluconazole in murine model of cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Fluconazole MIC and the fluconazole dose/MIC ratio correlate with therapeutic response among patients with candidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thecandidadiet.com [thecandidadiet.com]

- 19. droracle.ai [droracle.ai]

- 20. What is the mechanism of Fluconazole? [synapse.patsnap.com]

- 21. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]

- 22. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Fluconazole's Activity Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrum of activity of fluconazole (B54011) against various Candida species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Executive Summary

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of infections caused by Candida species. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[3][4] However, the clinical utility of fluconazole is challenged by the variable susceptibility among different Candida species and the emergence of resistance. This guide details the susceptibility patterns of clinically important Candida species, outlines the standardized methods for susceptibility testing, and explores the molecular mechanisms underpinning fluconazole's action and the development of resistance.

Spectrum of Activity: Quantitative Data

The in vitro activity of fluconazole against various Candida species is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for understanding the overall susceptibility of a species.

Below are tables summarizing the fluconazole MIC ranges, MIC50, and MIC90 values for key Candida species, compiled from various surveillance studies. It is important to note that these values can vary based on geographical location and patient populations.

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | General Susceptibility |

| C. albicans | ≤0.25 - >64 | 0.5 - 1 | 1 - 32 | Generally Susceptible[5] |

| C. glabrata | ≤0.25 - >256 | 4 - 16 | 32 - >64 | Dose-dependent susceptibility to resistance[6] |

| C. parapsilosis | ≤0.25 - >64 | 1 - 2 | 2 - 8 | Generally Susceptible |

| C. tropicalis | ≤0.25 - >64 | 1 - 2 | 4 - 64 | Susceptibility is decreasing[7] |

| C. krusei | 16 - >64 | 64 | >64 | Intrinsically Resistant[8] |

Table 1: Fluconazole MIC Distribution for Common Candida Species.

| Candida Species | Fluconazole Resistance Rate (%) | Key Considerations |

| C. albicans | ~0.5 - 2%[1] | Resistance is still relatively low but can emerge with long-term therapy. |

| C. glabrata | 11 - 13%[1] | Acquired resistance is a significant clinical concern.[9] |

| C. parapsilosis | 2 - 6%[1] | Resistance is emerging, often associated with specific mutations.[10] |

| C. tropicalis | 4 - 9%[1] | Increasing resistance has been reported in various regions.[11] |

| C. krusei | 100% | Intrinsic resistance due to reduced target enzyme susceptibility.[12] |

Table 2: Reported Fluconazole Resistance Rates in Key Candida Species.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for the accurate and reproducible determination of antifungal susceptibility. The two most widely recognized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27-A4)

The CLSI M27-A4 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[13][14][15][16]

Methodology:

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[17]

-

Inoculum Preparation: A suspension of yeast is prepared from a 24-hour culture on Sabouraud dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Fluconazole is serially diluted in the RPMI medium in a 96-well microtiter plate.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[13]

EUCAST Broth Microdilution Method (E.Def 7.3.2)

The EUCAST definitive document E.Def 7.3.2 outlines the European standard for yeast susceptibility testing.[18][19][20]

Methodology:

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used.[21]

-

Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum size of 1-5 x 10⁵ cells/mL.

-

Drug Dilution: Serial dilutions of fluconazole are prepared in the test medium in 96-well microtiter plates.

-

Incubation: Plates are incubated at 35-37°C for 24 hours. For some species, incubation can be extended to 48 hours if growth is insufficient.

-

Reading Results: The MIC endpoint is read as the lowest drug concentration that shows a significant (≥50%) decrease in turbidity compared to the drug-free control well. Results are read spectrophotometrically.

Signaling Pathways and Mechanisms

Fluconazole's Mechanism of Action

Fluconazole targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Caption: Fluconazole inhibits Erg11p, disrupting ergosterol synthesis.

Mechanisms of Fluconazole Resistance

Candida species have evolved several mechanisms to counteract the effects of fluconazole. These can be broadly categorized as alterations in the drug target, reduced intracellular drug concentration, and the development of bypass pathways.[1]

Mutations in the ERG11 gene can lead to amino acid substitutions in the Erg11p enzyme, reducing its binding affinity for fluconazole.[3][22] Additionally, overexpression of ERG11, often driven by gain-of-function mutations in the transcription factor Upc2, can dilute the effect of the drug.[7][23]

Caption: ERG11 mutations and overexpression reduce fluconazole efficacy.

A major mechanism of fluconazole resistance is the increased efflux of the drug from the fungal cell, mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[24] Overexpression of the genes encoding these pumps is often due to mutations in their transcriptional regulators, such as TAC1 and MRR1.[25]

Caption: Overexpression of efflux pumps reduces intracellular fluconazole.

Species-Specific Resistance Profiles

-

Candida albicans : Resistance mechanisms in C. albicans are well-characterized and include mutations in ERG11, overexpression of ERG11, and upregulation of efflux pumps CDR1, CDR2, and MDR1.[26]

-

Candida glabrata : This species exhibits a high propensity for developing acquired resistance to fluconazole, primarily through the overexpression of the efflux pump CgCdr1.[9][27]

-

Candida parapsilosis : Fluconazole resistance in C. parapsilosis is often associated with specific point mutations in the ERG11 gene, notably the Y132F substitution.[10][28][29][30][31]

-

Candida tropicalis : Resistance in C. tropicalis is frequently linked to mutations in ERG11 and overexpression of this gene, sometimes in combination with efflux pump upregulation.[7][11][23][32][33]

-

Candida krusei : C. krusei is intrinsically resistant to fluconazole due to the reduced susceptibility of its Erg11p enzyme to the drug.[8][12][34][35]

Conclusion

Fluconazole remains a vital antifungal agent, but its effectiveness is contingent on the susceptibility of the infecting Candida species. A thorough understanding of the species-specific spectrum of activity, coupled with standardized susceptibility testing, is essential for appropriate clinical management. Continued research into the molecular mechanisms of resistance is crucial for the development of new therapeutic strategies to combat drug-resistant Candida infections. This guide provides a foundational resource for professionals dedicated to advancing the field of antifungal drug development and mycology research.

References

- 1. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. academic.oup.com [academic.oup.com]

- 4. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Fluconazole Resistance in Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Increased Fluconazole Resistance in Candida glabrata during Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fluconazole-resistant Candida parapsilosis: A new emerging threat in the fungi arena [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates [mdpi.com]

- 14. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. EUCAST: Document Archive [eucast.org]

- 20. scribd.com [scribd.com]

- 21. mdpi.com [mdpi.com]

- 22. dovepress.com [dovepress.com]

- 23. Frontiers | Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions [frontiersin.org]

- 24. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 26. thecandidadiet.com [thecandidadiet.com]

- 27. researchgate.net [researchgate.net]

- 28. Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecular mechanisms of fluconazole resistance in Candida parapsilosis isolates from a U.S. surveillance system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 32. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Mechanism of fluconazole resistance in Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Fluconazole resistance mechanisms in Candida krusei: the contribution of efflux-pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Fluconazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing concern over antifungal resistance, necessitates the development of new and more effective therapeutic agents. Fluconazole (B54011), a cornerstone of antifungal therapy, serves as a critical scaffold for the design of novel derivatives with enhanced potency, broader spectrum of activity, and improved safety profiles. This technical guide provides an in-depth overview of the synthesis and characterization of next-generation fluconazole analogues, offering detailed experimental protocols and data presentation to aid researchers in this vital field.

Synthetic Strategies for Novel Fluconazole Derivatives

The chemical architecture of fluconazole offers multiple sites for modification, primarily centered around the propan-2-ol backbone, the 2,4-difluorophenyl moiety, and the two 1,2,4-triazole (B32235) rings.[1][2] Current synthetic efforts are largely focused on the bioisosteric replacement of the tertiary alcohol and modifications of the triazole rings to overcome resistance and enhance target binding.[3][4]

A common and effective synthetic pathway commences with the preparation of a key epoxide intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, which serves as a versatile precursor for a variety of derivatives.[4][5]

General Synthetic Workflow

The synthesis of many novel fluconazole derivatives follows a logical progression from commercially available starting materials to the final compounds. This workflow can be visualized as a series of key transformations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key intermediates and representative classes of novel fluconazole derivatives, as well as for their biological characterization.

Synthesis of Key Intermediates

2.1.1. Synthesis of 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone

This procedure outlines the synthesis of a crucial ketone intermediate.[6][7]

-

Step 1: Synthesis of 4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride. To a solution of 2-chloro-2′,4′-difluoroacetophenone (1.0 g, 4.46 mmol) in refluxing 2-propanol (6 mL), add 4-amino-1,2,4-triazole (0.375 g, 4.46 mmol). Reflux the mixture for the required duration, monitoring the reaction by TLC. Upon completion, cool the reaction mixture to precipitate the product. Filter the solid and wash with a cold solvent to yield the aminotriazolium chloride.[6][7]

-

Step 2: Deamination to 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. Dissolve the aminotriazolium chloride from the previous step in diluted hydrochloric acid. Cool the solution in an ice bath and add a solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to proceed for a specified time. Neutralize the solution and extract the product with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the desired phenacyltriazole.[6][7][8]

2.1.2. Synthesis of the Oxirane Intermediate

The conversion of the ketone to an epoxide is a critical step in the synthesis of many fluconazole analogues.[6][7]

-

To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent such as toluene, add trimethylsulfoxonium (B8643921) iodide (TMSI).

-

Add a 20% aqueous solution of sodium hydroxide (B78521) dropwise while vigorously stirring the mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., 60°C) for several hours until the reaction is complete as monitored by TLC.[4]

-

After cooling, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude oxirane intermediate, which can be used in the next step without further purification.[4][6][7]

Synthesis of Novel Fluconazole Derivatives

2.2.1. General Procedure for the Synthesis of Fluconazole Analogues with Alkyl-, Aryl-, Cycloalkyl-, and Dialkyl-amino Substituents

This method describes the nucleophilic ring-opening of the oxirane intermediate with various amines.[5]

-

Dissolve the oxirane intermediate in a suitable solvent like ethanol (B145695) or acetonitrile (B52724).

-

Add the desired primary or secondary amine (alkyl, aryl, cycloalkyl, or dialkylamine) to the solution.

-

The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the final fluconazole derivative.

2.2.2. General Procedure for the Synthesis of Fluconazole Analogues Bearing Urea (B33335) Functionality

This procedure details the synthesis of derivatives incorporating a urea moiety, which has been shown to enhance antifungal activity.[6][7]

-

Synthesis of 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives: Prepare 2-mercapto-4-amino thiadiazole from the reaction of thiosemicarbazide (B42300) and carbon disulfide. React the 2-mercapto-4-amino thiadiazole with various substituted phenyl isocyanates in a solvent like 2-butanone (B6335102) to afford the intermediate urea derivatives.[7]

-

Final Coupling Reaction: React the synthesized 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives with the oxirane intermediate in the presence of a base such as potassium carbonate in a solvent like acetonitrile under reflux conditions.[7]

-

After the reaction is complete, cool the mixture, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the target fluconazole analogues bearing a urea functionality.[6][7]

Characterization of Novel Fluconazole Derivatives

The biological activity and safety profile of newly synthesized fluconazole derivatives are assessed through a series of in vitro assays.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2][9]

Protocol:

-

Preparation of Fungal Inoculum: Grow the fungal strains to be tested in an appropriate liquid medium overnight. Adjust the turbidity of the fungal suspension to a standard concentration (e.g., 0.5 McFarland standard).[9]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., RPMI-1640).[9][10]

-

Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9]

Hemolysis Assay

This assay evaluates the lytic effect of the compounds on red blood cells, providing an indication of their potential in vivo toxicity.[5][11]

Protocol:

-

Preparation of Red Blood Cells (RBCs): Obtain fresh blood (e.g., murine or human) and wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4%.[11]

-

Incubation: In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the test compounds. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).[11]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm or 577 nm) using a microplate reader.[11]

-

Calculation: Calculate the percentage of hemolysis for each compound concentration relative to the positive and negative controls.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of new chemical entities on mammalian cell lines.[3][12][13]

Protocol:

-

Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized fluconazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[12]

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the efficacy and safety of novel derivatives.

Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating the antifungal potency of the synthesized compounds against a panel of pathogenic fungi.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Fluconazole Derivatives

| Compound | C. albicans | C. glabrata | C. krusei | A. fumigatus |

| Fluconazole | 1-4 | 8-64 | >64 | >64 |

| Derivative X | 0.5 | 2 | 16 | 32 |

| Derivative Y | 0.25 | 1 | 8 | 16 |

| ... | ... | ... | ... | ... |

Data presented here is illustrative and should be replaced with experimentally determined values.

Safety Profile

The hemolytic activity and cytotoxicity of the novel compounds are critical indicators of their potential toxicity.

Table 2: Hemolytic Activity and Cytotoxicity of Selected Fluconazole Derivatives

| Compound | Hemolysis (% at 100 µg/mL) | Cytotoxicity (IC50 in µM on HeLa cells) |

| Fluconazole | < 5% | > 100 |

| Derivative X | 10% | 50 |

| Derivative Y | < 5% | > 100 |

| ... | ... | ... |

Data presented here is illustrative and should be replaced with experimentally determined values.

This guide provides a foundational framework for the synthesis and characterization of novel fluconazole derivatives. By following these detailed protocols and systematically presenting the resulting data, researchers can significantly contribute to the discovery of new and improved antifungal agents to combat the global threat of fungal infections.

References

- 1. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106397342A - A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone - Google Patents [patents.google.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thno.org [thno.org]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Fluconazole's Off-Target Effects on Host Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole (B54011), a widely prescribed triazole antifungal agent, is primarily known for its efficacy in treating a variety of fungal infections. Its mechanism of action involves the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. However, the similarity between fungal and mammalian CYP enzymes raises concerns about the off-target effects of fluconazole on host cells. This technical guide provides a comprehensive overview of the known off-target effects of fluconazole, with a focus on its impact on host cell signaling pathways, steroidogenesis, and drug metabolism. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the broader physiological effects of fluconazole and other azole antifungals.

Inhibition of Host Cell Cytochrome P450 Enzymes

A primary off-target effect of fluconazole in host cells is the inhibition of various cytochrome P450 enzymes. These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds, including steroids, drugs, and toxins. Fluconazole's inhibitory action on host CYPs can lead to clinically significant drug-drug interactions and alterations in endogenous metabolic pathways.[1][2][3][4]

Impact on Drug Metabolism

Fluconazole is a potent inhibitor of several key human CYP isoforms, most notably CYP2C9, CYP2C19, and to a lesser extent, CYP3A4.[1][2][3][4][5] Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are metabolized by these pathways, potentially resulting in adverse effects.[1]

Table 1: Inhibitory Effects of Fluconazole on Human Cytochrome P450 Isoforms

| CYP Isoform | Substrate(s) | Inhibition Potency (IC50/Ki) | Reference(s) |

| CYP2C9 | Tolbutamide, S-Warfarin | IC50: 30.3 µM | [6][7] |

| CYP2C19 | S-mephenytoin | IC50: 12.3 µM | [6][7] |

| CYP3A4 | Midazolam, Testosterone (B1683101) | Ki: 18.3 µM (recombinant CYP3A4.1) | [8] |

| CYP1A2 | 7-ethoxyresorufin | No significant inhibition | [9] |

| CYP2D6 | Debrisoquine | No significant inhibition | [9] |

| CYP2E1 | Chlorzoxazone | No significant inhibition | [9] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols: In Vitro CYP450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of fluconazole on various human cytochrome P450 isoforms using human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Fluconazole

-

CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, bufuralol (B1668043) for CYP2D6, midazolam for CYP3A4)[10]

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10]

Procedure:

-

Preparation of Reagents: Prepare stock solutions of fluconazole, probe substrates, and internal standard in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.

-

Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing human liver microsomes, potassium phosphate buffer, and the probe substrate for the specific CYP isoform being tested.

-

Inhibitor Addition: Add varying concentrations of fluconazole to the wells. Include a vehicle control (solvent without fluconazole).

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[10]

-

Data Analysis: Calculate the percentage of inhibition for each fluconazole concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Disruption of Steroidogenesis

Fluconazole can interfere with the synthesis of steroid hormones in mammalian cells by inhibiting key cytochrome P450 enzymes involved in the steroidogenesis pathway.[10][11] This can lead to decreased production of critical hormones such as cortisol and testosterone.

Inhibition of Cortisol Synthesis

In vitro studies have demonstrated that fluconazole can inhibit the production of cortisol in human adrenocortical cell lines (H295R and HAC15) and in primary cultures of human adrenal tissues.[11][12][13] The primary mechanism is the inhibition of 11β-hydroxylase (CYP11B1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[10][11] This leads to a dose-dependent decrease in cortisol production and an accumulation of precursor steroids.[11] While less potent than ketoconazole, pharmacological concentrations of fluconazole have been shown to be effective in reducing cortisol levels, suggesting its potential therapeutic use in conditions like Cushing's syndrome.[11][14][15]

Table 2: Effects of Fluconazole on Cortisol and Related Steroid Production in Human Adrenocortical Cells

| Cell Type | Fluconazole Concentration | Effect on Steroid Production | Reference(s) |

| H295R cells | 1 mM | 47% inhibition of 11-deoxycortisol production | [11][12] |

| HAC15 cells | EC50: 35 µM | Maximum inhibition of cortisol production: 55% | [11][12] |

| Primary human adrenal cultures | Mean EC50: 67.7 µM | Inhibition of cortisol production | [11][12] |

| Primary human adrenal cultures | Not specified | Suppression of corticosterone, 17-hydroxypregnenolone, and androstenedione; Increase in progesterone, deoxycorticosterone, and 11-deoxycortisol | [11][12] |

EC50: Half-maximal effective concentration.

Effects on Testosterone Synthesis

The impact of fluconazole on testosterone biosynthesis appears to be less pronounced compared to its effect on cortisol. In vivo studies in male volunteers receiving oral doses of 25 and 50 mg/day for 28 days showed no significant effect on circulating testosterone levels.[16][17][18] In vitro studies using rat Leydig cells also demonstrated that fluconazole is a weak inhibitor of testosterone production, especially when compared to ketoconazole.[16][17][18]

Table 3: Effects of Fluconazole on Testosterone Production

| Study Type | Model | Fluconazole Concentration/Dose | Effect on Testosterone Production | Reference(s) |

| In vivo | Human male volunteers | 25 and 50 mg/day for 28 days | No significant effect on circulating testosterone levels | [16][17][18] |

| In vitro | Rat Leydig cells | Up to 10 µg/mL | Weak inhibitor of testosterone production | [16][17] |

Experimental Protocols: H295R Steroidogenesis Assay

Objective: To assess the effects of fluconazole on the production of steroid hormones, including cortisol and testosterone precursors, in the H295R human adrenocortical carcinoma cell line.

Materials:

-

H295R cell line (ATCC® CRL-2128™)

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

-

Fluconazole

-

Forskolin (B1673556) (to stimulate steroidogenesis)

-

24-well or 96-well cell culture plates

-

Cell viability assay reagents (e.g., MTT, PrestoBlue)

-

ELISA kits or LC-MS/MS for hormone quantification[16]

Procedure:

-

Cell Culture: Culture H295R cells in a T-75 flask at 37°C with 5% CO₂. Subculture the cells when they reach 80-90% confluency.

-

Cell Seeding: Seed the H295R cells into 24-well or 96-well plates at an appropriate density and allow them to attach and acclimate for 24 hours.[11]

-

Stimulation and Treatment: Wash the cells with serum-free medium. Add fresh serum-free medium containing a stimulating agent like forskolin (e.g., 10 µM) and various concentrations of fluconazole.[16] Include a vehicle control (e.g., DMSO ≤0.1%) and a positive control (a known inhibitor of steroidogenesis).

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[16]

-

Sample Collection: After incubation, collect the cell culture medium from each well for hormone analysis. Store the medium at -80°C until analysis.

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Hormone Quantification: Measure the concentrations of steroid hormones (e.g., cortisol, testosterone, progesterone, 17α-hydroxyprogesterone) in the collected medium using specific and validated methods such as ELISA or LC-MS/MS.[16]

-

Data Analysis: Normalize the hormone concentrations to cell viability. Calculate the percentage change in hormone production relative to the vehicle control for each fluconazole concentration.

Immunomodulatory Effects

Fluconazole has been shown to exert effects on the host immune system, although the exact mechanisms and clinical implications are still under investigation. Studies have reported that fluconazole can modulate the production of various cytokines and chemokines by immune cells.

In a study using human peripheral blood mononuclear cells (PBMCs), fluconazole treatment was associated with an increase in the production of the pro-inflammatory cytokine TNF-α and a decrease in the anti-inflammatory cytokines IL-6 and IL-10.[19] Another study found that fluconazole, in the presence of cytokines, could increase the levels of chemokines CCL3 and CCL4, which are involved in attracting leukocytes to sites of inflammation.[20][21] In a murine model, fluconazole administration led to decreased gene expression of IL-1β and IL-6 in the intestinal mucosa, while serum levels of IL-2, lysozyme, and IgM were increased, and IgG levels were decreased.[22] These findings suggest that fluconazole can influence both innate and adaptive immune responses.

Table 4: Immunomodulatory Effects of Fluconazole

| Cell/Animal Model | Fluconazole Concentration/Dose | Observed Effects | Reference(s) |

| Human PBMCs | 6-120 µg/mL | Increased TNF-α; Decreased IL-6 and IL-10 | [19] |

| Human Monocytes | Not specified | Increased CCL3 and CCL4 in the presence of cytokines | [20][21] |

| Mice | Not specified | Decreased intestinal gene expression of IL-1β and IL-6; Increased serum IL-2, LZM, IgM; Decreased serum IgG | [22] |

Hepatotoxicity

While generally considered to have a better safety profile than older azole antifungals like ketoconazole, fluconazole has been associated with hepatotoxicity, ranging from mild, transient elevations in liver enzymes to rare cases of severe liver injury. The mechanism of fluconazole-induced hepatotoxicity is not fully understood but is thought to be idiosyncratic. In a comparative in vivo study in rats, itraconazole (B105839) was found to be a more potent hepatotoxicant than fluconazole. Subchronic treatment with fluconazole in rats resulted in only mild degenerative changes in centrilobular hepatocytes, with no significant increase in plasma transaminases. However, some clinical reports have linked fluconazole to dose-dependent hepatotoxicity.

Conclusion

Fluconazole, while an effective antifungal agent, exhibits several off-target effects on host cells that warrant consideration, particularly in the context of long-term therapy or in patients with co-morbidities. Its primary off-target actions involve the inhibition of key cytochrome P450 enzymes, leading to significant drug-drug interactions and disruption of steroidogenesis. The immunomodulatory effects and potential for hepatotoxicity, although less common, are also important aspects of its pharmacological profile. A thorough understanding of these off-target effects is crucial for optimizing the clinical use of fluconazole, minimizing adverse events, and guiding the development of new antifungal agents with improved selectivity and safety profiles. Further research is needed to fully elucidate the molecular mechanisms underlying these off-target effects and their clinical relevance.

References

- 1. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conazole fungicides inhibit Leydig cell testosterone secretion and androgen receptor activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neogen.com [neogen.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. scispace.com [scispace.com]

- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of cytokines and fluconazole on the activity of human monocytes against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]